molecular formula C14H13NO B5618477 4-(1,3-dihydro-2H-isoindol-2-yl)phenol

4-(1,3-dihydro-2H-isoindol-2-yl)phenol

Cat. No.: B5618477
M. Wt: 211.26 g/mol
InChI Key: DFNOLMHJSPCGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dihydro-2H-isoindol-2-yl)phenol is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol . Its structure features a phenolic group linked to an isoindoline moiety, a heterocyclic scaffold of significant interest in medicinal and materials chemistry. The isoindole core is a recognized privileged structure in drug discovery, found in a range of biologically active molecules and FDA-approved pharmaceuticals . This compound is provided as a high-purity chemical building block to support advanced research and development activities. This compound is valued in scientific research for its potential as a synthetic intermediate. The isoindoline group is a key component in various applications, including the development of fluorescent dyes and molecular probes due to its photophysical properties . Furthermore, the phenolic group offers a versatile site for further chemical modification, allowing researchers to synthesize more complex molecules or libraries for screening. The broader class of isoindole-containing compounds has demonstrated a wide array of biological activities, such as protein kinase inhibition, which is crucial in oncology research, and topoisomerase I inhibition, highlighting its relevance in early-stage drug discovery programs . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNOLMHJSPCGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333351
Record name 4-(1,3-dihydroisoindol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41790-54-9
Record name 4-(1,3-dihydroisoindol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.orglkouniv.ac.inslideshare.netresearchgate.net For 4-(1,3-dihydro-2H-isoindol-2-yl)phenol, the primary disconnections involve breaking the bonds that form the isoindoline (B1297411) ring.

The most logical disconnections for the target molecule are the two C-N bonds. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of both C-N bonds. This approach breaks the molecule down into a precursor with a di-electrophilic ortho-xylene derivative and a nucleophilic aminophenol. A key synthon in this pathway is 1,2-bis(halomethyl)benzene or a similar derivative, which would react with 4-aminophenol (B1666318).

Pathway B: Sequential or concerted disconnection of C-N bonds via cyclization. This strategy involves disconnecting one C-N bond at a time, suggesting an intramolecular cyclization as the key ring-forming step. The precursor would be a suitably functionalized N-substituted benzylamine (B48309) derivative.

A functional group interconversion (FGI) on the phenol (B47542) group might also be considered to protect it during the synthesis. lkouniv.ac.inresearchgate.net For instance, a methoxy (B1213986) or benzyloxy group could be used, which would be deprotected in the final step to yield the desired phenol.

Classical Synthetic Approaches for the Isoindoline Core

The formation of the isoindoline ring is central to the synthesis of this compound. Several classical and modern synthetic methods can be adapted for this purpose.

Cyclization Reactions for Isoindoline Ring Formation

Intramolecular cyclization is a powerful strategy for constructing the isoindoline skeleton. organic-chemistry.orgorganic-chemistry.org These reactions often involve the formation of one or both C-N bonds in the final ring-forming step.

Palladium-catalyzed cyclization reactions are particularly versatile. For instance, a diastereoselective cyclization of chiral sulfinamides can be achieved using synergistic palladium and Brønsted acid catalysis to yield chiral isoindolines. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation to form isoindolinones, which can then be reduced to isoindolines. researchgate.net

Cyclization Method Catalyst/Reagent Key Features Reference
Diastereoselective CyclizationPalladium and Brønsted AcidHigh diastereoselectivity for chiral isoindolines. organic-chemistry.org
Dehydrogenative C–H AmidationPalladium on Carbon (Pd/C)Proceeds without stoichiometric oxidants. researchgate.net
Aza-Heck/Sonogashira CouplingPalladium CatalystForms isoindolinones with quaternary stereocenters. organic-chemistry.org

Amination of Dihalides

A straightforward approach to the isoindoline core is the direct N-alkylation of an amine with a 1,2-bis(halomethyl)benzene. In the context of synthesizing this compound, this would involve the reaction of 4-aminophenol with a compound like 1,2-bis(bromomethyl)benzene (B41939) or 1,2-bis(chloromethyl)benzene. nih.govresearchgate.netnih.gov

This double alkylation is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Dihalide Amine Base Reference
1,4-bis(bromomethyl)benzeneSecondary AminesPotassium Carbonate nih.gov
2,6-bis(chloromethyl)pyridineSecondary AminesCesium Carbonate nih.gov
1,2-bis(chloromethyl)benzeneNot specifiedNot specified nih.gov

Intramolecular Hydroamination Strategies

Intramolecular hydroamination involves the addition of an N-H bond across a C-C double or triple bond within the same molecule. organic-chemistry.orgthieme-connect.com This method offers an atom-economical route to isoindolines. Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives can produce isoindolines smoothly. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction proceeds through the generation of a benzylic carbenium ion, which is then trapped by the pendant amine. Both strong acids like triflic acid and sulfuric acid have been shown to be effective catalysts. organic-chemistry.orgthieme-connect.com

Gold-catalyzed intramolecular hydroamination of alkynes also provides a pathway to isoindoles, which can be subsequently reduced to isoindolines. rsc.org

Hydroamination Type Catalyst Substrate Key Features Reference
Acid-CatalyzedTriflic Acid, Sulfuric Acid2-alkenylarylethylamine derivativesEnvironmentally friendly, minimal byproducts. organic-chemistry.orgthieme-connect.comresearchgate.net
Gold-CatalyzedGold CatalystAlkynesLeads to isoindoles, which can be reduced. rsc.org

Diels-Alder and Related Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful method for constructing six-membered rings and can be adapted for the synthesis of the isoindoline core. researchgate.netnih.govwikipedia.org An intramolecular Diels-Alder reaction can be employed to build the isoindolinone ring system, which can then be converted to the isoindoline. researchgate.netacs.org The retro-Diels-Alder reaction of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene offers a method to generate isoindole, a precursor to isoindoline. rsc.org

Furthermore, [2+2+2] cycloaddition reactions, for example, catalyzed by iridium(III) complexes, can be used to construct the fused aromatic system of isoindolines from diynes and alkynes. researchgate.net

Cycloaddition Type Reaction Details Precursors Reference
Intramolecular Diels-AlderBuilds the isoindolinone ring system.Furan (B31954) derivatives researchgate.netacs.org
Retro-Diels-AlderThermal fragmentation to yield isoindole.1,2,3,4-tetrahydro-1,4-epiminonaphthalene rsc.org
[2+2+2] CycloadditionIridium(III)-catalyzed reaction of diynes and alkynes.α,ω-diynes and alkynes researchgate.net

Reductive Amination Protocols

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of isoindolines. youtube.comyoutube.comorganic-chemistry.org One approach involves the reaction of o-phthalaldehyde (B127526) with an aniline, such as 4-aminophenol, in the presence of a reducing agent. researchgate.net The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the isoindoline. researchgate.netyoutube.com

A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation (e.g., H₂/Pd/C). youtube.comorganic-chemistry.org The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. youtube.com Direct Brønsted acid-catalyzed reductive amination has also been reported as an efficient method for synthesizing tertiary amines. rsc.org

Reducing Agent Carbonyl Source Amine Source Key Features Reference
Sodium CyanoborohydrideAldehydes, KetonesPrimary/Secondary AminesChemoselective reduction of the imine. youtube.com
Sodium TriacetoxyborohydrideAldehydes, KetonesPrimary/Secondary AminesTolerates a wide range of functional groups. youtube.com
H₂/Pd/CAldehydes, KetonesPrimary/Secondary AminesCatalytic hydrogenation approach. youtube.com
Formic AcidFormaldehydePrimary/Secondary AminesEschweiler-Clarke reaction for methylation. youtube.com

Aromatization Processes from Isoindolines

While the target compound is an isoindoline derivative (the reduced form of isoindole), the synthesis can sometimes proceed through an isoindole intermediate. nih.gov The aromatization of an isoindoline to an isoindole is a key transformation in isoindole chemistry. chim.it This process typically involves dehydrogenation. For instance, isoindolines can be converted to their corresponding isoindoles through a dehydrogenative C-H arylation process. chim.it This often involves a preliminary dehydrogenation step to form the isoindole, which can then undergo further reactions. chim.it Lewis or Brønsted acids can also mediate the aromatization of isoindolines. chim.it

In some synthetic pathways, the fully aromatic isoindole is not isolated but is generated in situ and trapped by a dienophile in a Diels-Alder reaction. chim.it However, for the synthesis of N-substituted isoindolines like the title compound, the isoindoline ring system is often constructed directly or the N-substituent is introduced onto a pre-existing isoindoline core.

Synthesis of the Phenol Moiety and Coupling Strategies

The synthesis of this compound fundamentally relies on the formation of a carbon-nitrogen (C-N) bond between the isoindoline nitrogen and the phenol ring. This can be achieved through several strategic approaches, including functionalizing the phenol ring for subsequent reaction or by directly coupling the two parent molecules.

Phenols are highly susceptible to electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring, particularly at the ortho and para positions. byjus.com This reactivity can be harnessed to introduce a leaving group at the para position, preparing the phenol for coupling reactions.

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols can be halogenated even without a Lewis acid catalyst. byjus.com For instance, treatment with bromine in a low-polarity solvent can yield monobromophenols. byjus.com This introduces a bromine atom that can later participate in cross-coupling reactions.

Nitration: Reacting phenol with dilute nitric acid can produce a mixture of ortho- and para-nitrophenols. byjus.com The nitro group can be subsequently reduced to an amino group or serve as an activating group for nucleophilic substitution.

While highly activating, controlling the substitution on phenol can be challenging, often leading to polysubstitution. libretexts.orgmlsu.ac.in To mitigate this, the hydroxyl group's activating influence can be attenuated by converting it to an ester or ether before carrying out the substitution. libretexts.org

Cross-coupling reactions are powerful tools for forming C-N bonds and are central to the synthesis of N-aryl isoindolines.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the N-arylation of amines. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org The aryl halide typically needs to be activated by an electron-withdrawing group. wikipedia.org

Modern advancements have led to milder conditions, often employing soluble copper catalysts with specific ligands. wikipedia.orgnih.gov The general mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org For the synthesis of this compound, this would involve coupling isoindoline with a 4-halophenol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org It allows for the facile synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org This method is often preferred over the Ullmann reaction due to its milder conditions and wider applicability. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The synthesis of the target compound via this method would couple isoindoline with a 4-halophenol or a phenol-derived triflate.

Nucleophilic aromatic substitution (SNAr) offers another pathway for C-N bond formation. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

For the synthesis of this compound, this would typically involve reacting isoindoline (the nucleophile) with a phenol derivative that has a leaving group (like a halogen) at the C4 position and is activated by an electron-withdrawing group. libretexts.orglibretexts.org For example, 4-fluoronitrobenzene could be reacted with isoindoline, followed by reduction of the nitro group to an amine and subsequent conversion to a hydroxyl group via diazotization. Alternatively, a phenol with an activating group could be used directly. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of a base demonstrates the displacement of fluoride (B91410) by a phenoxide. walisongo.ac.id

Optimization of Reaction Conditions

The success of these synthetic strategies, particularly the cross-coupling reactions, hinges on the careful optimization of various parameters.

In both Ullmann and Buchwald-Hartwig reactions, the choice of catalyst and, crucially, the ligand, is paramount for achieving high yields and reaction efficiency.

For Ullmann Couplings: While early Ullmann reactions used stoichiometric copper powder, modern methods use catalytic amounts of copper salts like CuI, Cu(OTf)₂, or CuO nanoparticles. nih.govmdpi.com The efficiency of these catalysts is greatly enhanced by the use of ligands. Diamines, such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine, have been shown to be effective. wikipedia.orgorganic-chemistry.org The ligand facilitates the solubility of the copper species and modulates its reactivity. Optimization often involves screening various copper sources, ligands, bases, and solvents to find the ideal combination for a specific substrate pair. nih.govresearchgate.net

For Buchwald-Hartwig Aminations: The evolution of the Buchwald-Hartwig amination is marked by the development of increasingly sophisticated phosphine (B1218219) ligands. wikipedia.orgnih.gov

First-generation catalysts used ligands like P(o-tolyl)₃. libretexts.org

Second-generation systems introduced bidentate phosphine ligands such as BINAP and DPPF, which improved reliability for coupling primary amines. wikipedia.org

Later generations feature bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) developed by the Buchwald group and ferrocene-based ligands from the Hartwig group. wikipedia.orgyoutube.comnih.govsigmaaldrich.com These advanced ligands expand the reaction's scope to include less reactive aryl chlorides and a wider variety of amines, often under milder conditions. nih.govrsc.org

The choice of palladium precatalyst is also important. Modern precatalysts are often air-stable and designed to generate the active Pd(0) species in a controlled manner in situ. sigmaaldrich.com The selection of the appropriate ligand depends on the specific substrates; for example, BrettPhos is noted for its selectivity with primary amines. libretexts.org

Interactive Data Table: Comparison of Cross-Coupling Methodologies

Below is a summary of the key features of the Ullmann and Buchwald-Hartwig reactions for N-arylation.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O, Cu powder)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands 1,10-Phenanthroline, N,N-Dimethylglycine, DiaminesBiaryl phosphines (XPhos, SPhos), BINAP, DPPF
Reaction Temperature High (often >150°C) wikipedia.orgMild to moderate (Room temp. to ~110°C) nih.gov
Substrate Scope More limited; often requires activated aryl halides wikipedia.orgVery broad; includes aryl chlorides, bromides, iodides, and triflates organic-chemistry.org
Functional Group Tolerance Moderate mdpi.comHigh nih.gov
Base Strong bases (K₂CO₃, Cs₂CO₃, KOH) nih.govVariety of bases (NaOtBu, K₃PO₄, Cs₂CO₃) wikipedia.org

Solvent Effects and Reaction Kinetics

The choice of solvent is a critical factor that can dramatically affect the reaction kinetics and mechanism in the synthesis of phenolic compounds and imides. researchgate.net Solvents influence the solubility of reactants, the stabilization of transition states, and the pathway of the reaction.

Reaction Mechanism : The reaction can proceed through different mechanisms, such as hydrogen atom transfer or electron transfer, especially in radical reactions involving phenols. In non-radical condensation reactions, the solvent polarity can still dictate the favorability of the reaction pathway. For reactions where the transition state is more polar than the reactants, polar solvents tend to accelerate the reaction rate. chemrxiv.org The choice of solvent can also affect product selectivity, particularly when side reactions are possible. chemrxiv.org

The table below summarizes the effects of different solvent classes on related reactions.

Solvent ClassTypical ExamplesGeneral Effect on Condensation/Phenol ReactionsRationale
Polar Protic Water, Ethanol, Glacial Acetic AcidOften accelerates reactions by stabilizing polar intermediates and transition states. Can also participate in the reaction (e.g., as a proton source). researchgate.netmdpi.comSolvates both cations and anions effectively through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Can increase reaction rates by solvating cations while leaving anions relatively "bare" and more nucleophilic. researchgate.netPossess large dipole moments but lack acidic protons for hydrogen bonding.
Apolar Toluene, Hexane, CyclohexaneGenerally slower reaction rates for polar reactions. Often used when water needs to be removed azeotropically to drive the reaction equilibrium. ustc.edu.cnnih.govLow dielectric constants and inability to stabilize charged species.

Temperature and Pressure Control

Temperature and pressure are fundamental parameters for controlling reaction rate, selectivity, and yield.

Temperature : The synthesis of imides from anhydrides and amines is typically an endothermic process that requires heating to overcome the activation energy barrier, particularly for the final dehydration step. mdpi.com Reactions are often carried out at the reflux temperature of the chosen solvent, such as glacial acetic acid, for several hours. mdpi.com However, excessively high temperatures can lead to side reactions and decomposition of either the reactants or the product, especially given the presence of the sensitive phenol group. Modern techniques like microwave-assisted synthesis can significantly reduce reaction times from hours to minutes by enabling rapid and uniform heating to a precise temperature. wjpmr.comactascientific.com For example, syntheses that might take several hours under conventional reflux can be completed in as little as 3 to 15 minutes with microwave irradiation at a controlled temperature and power. actascientific.com

Pressure : While many condensation reactions are performed at atmospheric pressure, pressure control can be advantageous. Applying a vacuum can be an effective method for removing volatile by-products, such as the water molecule formed during the cyclization of the phthalamic acid intermediate. This removal shifts the reaction equilibrium towards the product side, thereby increasing the conversion and yield, in accordance with Le Châtelier's principle. Conversely, in certain processes like pressure swing distillation, varying pressure is used to separate azeotropic mixtures that may form in the product work-up stage. aidic.it

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance, aiming to reduce environmental impact and enhance safety and efficiency. nih.govresearchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com

Atom Economy Calculation : For the synthesis of the related phthalimide (B116566), 2-(4-hydroxyphenyl)isoindole-1,3-dione (a precursor to the target compound), from 4-aminophenol and phthalic anhydride (B1165640), the reaction is: C₆H₇NO (4-aminophenol) + C₈H₄O₃ (phthalic anhydride) → C₁₄H₉NO₃ (product) + H₂O (by-product) The molar masses are approximately: 109.13 g/mol + 148.12 g/mol → 239.23 g/mol + 18.02 g/mol . The theoretical atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100 = (239.23 / (109.13 + 148.12)) x 100 = (239.23 / 257.25) x 100 ≈ 93.0%

This high atom economy indicates that the reaction is inherently efficient, with water being the only by-product. jocpr.com

Other Efficiency Metrics : While atom economy is a useful theoretical measure, other metrics like percentage yield, reaction mass efficiency (RME), and process mass intensity (PMI) provide a more practical assessment of a process's greenness by accounting for actual product obtained and the total mass used in the process (including solvents, catalysts, and work-up chemicals). whiterose.ac.uknih.gov For example, a synthesis route might have a high atom economy but a low percentage yield or a poor RME due to the use of large quantities of solvents, leading to significant waste. whiterose.ac.uk Comparing different synthetic routes, such as the traditional "brown" synthesis of ibuprofen (B1674241) (atom economy ~40%) with the modern "green" route (atom economy ~77%), highlights the potential for significant improvements in efficiency and waste reduction. monash.edu

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a major focus of green chemistry, as they often constitute the bulk of the waste generated in a chemical process. rsc.orgresearchgate.net

Sustainable Solvents : Traditional solvents like glacial acetic acid, while effective, are corrosive and contribute to waste streams. Green chemistry encourages the use of safer, more sustainable alternatives. nih.gov

Water : As a solvent, water is non-toxic, non-flammable, and abundant. researchgate.net For certain reactions, performing the synthesis in an aqueous medium can be a greener alternative.

Supercritical Fluids : Supercritical CO₂, for instance, is a non-toxic and non-flammable solvent alternative that allows for easy product separation by simple depressurization. nih.gov

Solvent-Free Reactions : The ideal green approach is to avoid solvents altogether. rsc.org Solid-state or melt reactions, sometimes facilitated by grinding or ball-milling, can be highly efficient and eliminate solvent waste entirely. nih.gov

Bio-based Solvents : Solvents derived from renewable resources, such as 2,2,5,5-tetramethyloxolane (TMO), are being explored as replacements for conventional petroleum-based solvents. whiterose.ac.uk

PEG-400 : Polyethylene glycol has been used as a green reaction medium for condensation reactions, offering advantages like recyclability and low toxicity. researchgate.net

Greener Reagents : The use of catalytic reagents is preferred over stoichiometric ones. researchgate.net While the condensation of 4-aminophenol and phthalic anhydride can proceed thermally, using a recyclable solid acid catalyst instead of a soluble one like sulfuric acid could simplify purification and minimize waste.

Waste Minimization Strategies

Waste minimization is a key outcome of applying green chemistry principles, focusing on preventing waste at its source rather than treating it after it has been created. researchgate.net

Prevention over Treatment : The most effective strategy is to design synthetic pathways that inherently produce minimal waste, such as reactions with high atom economy like addition and rearrangement reactions. researchgate.netprimescholars.com The condensation to form the phthalimide precursor is a good example, generating only water as a by-product.

Catalysis : Using catalytic rather than stoichiometric reagents reduces waste. Catalysts are used in small amounts and can often be recycled and reused, which is both economically and environmentally beneficial. nih.gov

Process Optimization : Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize product yield and minimize the formation of by-products, thus reducing waste and separation costs. nih.gov

Recycling : Solvents and catalysts should be recycled wherever feasible. For instance, using a biphasic system (e.g., aqueous-organic) can facilitate the separation and recycling of a catalyst that is soluble in only one phase. rsc.org

The table below outlines waste minimization strategies applicable to the synthesis.

StrategyApplication to Synthesis of this compound
Maximize Atom Economy The chosen condensation reaction has a high intrinsic atom economy (~93%).
Use Catalytic Reagents Employing a recyclable solid acid catalyst instead of stoichiometric or corrosive liquid acids. nih.gov
Use Safer Solvents Replace traditional solvents with water, supercritical CO₂, or conduct the reaction under solvent-free conditions. rsc.orgresearchgate.net
Energy Efficiency Utilize microwave synthesis to reduce reaction times and energy consumption compared to conventional heating. actascientific.com
Waste Prevention Optimize conditions to maximize yield and prevent side-product formation. The primary by-product (water) is benign. researchgate.net
Recycling Design the process to allow for the recycling of solvents and catalysts.

Theoretical and Computational Investigations of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol

Molecular Dynamics Simulations

Conformational Stability and Flexibility

The conformational landscape of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol is primarily dictated by the rotational freedom around the N-C (aryl) single bond connecting the isoindoline (B1297411) and phenol (B47542) moieties, as well as the puckering of the dihydroisoindole ring.

The isoindoline ring itself is not planar and can adopt various envelope or twisted conformations. Computational studies on similar heterocyclic systems suggest that the energy barriers between these conformations are relatively low, allowing for considerable flexibility at room temperature. The specific conformation adopted would be influenced by the steric and electronic interactions with the appended phenol ring.

A hypothetical potential energy surface for the rotation around the N-C bond in this compound is presented below. The dihedral angle is defined by the plane of the phenol ring and the plane of the isoindoline benzene (B151609) ring.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.2Eclipsed (Planar Transition State)
451.5Gauche (Stable Conformer)
903.8Perpendicular (Transition State)
1351.5Gauche (Stable Conformer)
1805.2Eclipsed (Planar Transition State)

This data is illustrative and based on typical values for N-aryl compounds.

The most stable conformers are predicted to be those where the phenol ring is twisted out of the plane of the isoindoline moiety, minimizing steric clash. This inherent flexibility is a crucial aspect to consider in any theoretical investigation of its interactions with other molecules.

Reaction Mechanism Predictions and Energy Landscapes

The synthesis of this compound would likely proceed via an N-arylation reaction of isoindoline with a suitably activated phenol derivative, such as 4-halophenol or a boronic acid equivalent in a Buchwald-Hartwig or Ullmann-type coupling reaction.

Considering a palladium-catalyzed Buchwald-Hartwig amination, the key synthetic step would be the reductive elimination from a palladium(IV) intermediate. Computational studies on similar cross-coupling reactions have elucidated the energetic landscape of the catalytic cycle.

The transition state for the C-N bond-forming reductive elimination step would involve a three-centered Pd-N-C arrangement. The geometry of this transition state is critical in determining the reaction rate. DFT calculations would be employed to locate and characterize this transition state, providing its geometry, imaginary frequency, and activation energy.

A hypothetical energy profile for the reductive elimination step is provided below:

SpeciesRelative Free Energy (kcal/mol)
Pd(II)-Amido-Aryl Complex (Reactant)0.0
Transition State (TS)+18.5
Product Complex (Product + Pd(0))-12.3

This data is representative of typical Buchwald-Hartwig C-N coupling reactions.

The calculated activation energy would provide insight into the feasibility of the reaction under different conditions.

In the synthesis of this compound, regioselectivity is a key consideration, particularly if substituted isoindolines or phenols are used. For instance, if a dihalophenol were used as the arylating agent, computational methods could predict the preferred site of substitution.

This prediction would be based on calculating the activation energies for the oxidative addition of the palladium catalyst to the different C-X bonds of the dihalophenol. The C-X bond with the lower activation energy for oxidative addition would be the more reactive site. Factors influencing this include bond dissociation energies and the electronic properties of the substituents.

Stereoselectivity is not a primary concern in the synthesis of the achiral this compound. However, if chiral derivatives were to be synthesized, computational modeling could be used to predict the enantiomeric excess by calculating the energies of the diastereomeric transition states leading to the different enantiomers.

Molecular Docking and Binding Affinity Predictions (in vitro, non-biological target focus)

In the absence of specific biological targets, molecular docking studies can be performed against well-characterized non-biological host molecules, such as cyclodextrins, to probe the fundamental intermolecular interactions of this compound. Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent model systems for studying host-guest interactions.

Molecular docking simulations would predict the preferred binding mode of this compound within the β-cyclodextrin cavity. It is anticipated that the hydrophobic phenol and isoindoline rings would be encapsulated within the nonpolar cavity of the cyclodextrin.

The primary interactions driving the formation of the inclusion complex would be:

Hydrophobic interactions: The aromatic rings of the guest molecule would favorably interact with the nonpolar interior of the cyclodextrin cavity, displacing high-energy water molecules.

Hydrogen bonding: The hydroxyl group of the phenol moiety could form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the complex.

The orientation of the guest molecule within the host cavity would be determined by the optimization of these interactions. It is plausible that either the phenol or the isoindoline moiety could be preferentially included, or a conformation where both are partially within the cavity could be favored.

The binding affinity of this compound to β-cyclodextrin can be estimated computationally by calculating the free energy of binding (ΔG_bind). This value is typically composed of several energetic terms, as shown in the hypothetical table below.

Energetic ContributionValue (kcal/mol)
Van der Waals Energy-7.2
Electrostatic Energy-2.5
Hydrogen Bonding Energy-1.8
Desolvation Energy (Guest)-3.1
Desolvation Energy (Host Cavity)+4.5
Entropic Penalty+5.8
Total Binding Free Energy (ΔG_bind) -4.3

This data is illustrative and represents a typical host-guest interaction with β-cyclodextrin.

A negative ΔG_bind indicates a spontaneous binding process. The relative contributions of the different energy terms highlight the key driving forces for complex formation. In this hypothetical case, van der Waals interactions and the hydrophobic effect (desolvation) are the major contributors to the favorable binding affinity.

Advanced Structural Characterization and Spectroscopic Analysis of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information about the different proton environments in the molecule. For this compound, distinct signals are expected for the aromatic protons of the phenol (B47542) and isoindoline (B1297411) rings, the methylene (B1212753) protons of the isoindoline core, and the hydroxyl proton of the phenol group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the phenolic ring will exhibit splitting patterns characteristic of a para-substituted benzene (B151609) ring. The methylene protons of the isoindoline moiety are expected to appear as a singlet, while the aromatic protons of the isoindoline ring will show a more complex splitting pattern. researchgate.netrsc.orgdocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, certain carbon atoms are chemically equivalent, leading to fewer signals than the total number of carbon atoms. docbrown.infouobasrah.edu.iq The chemical shifts of the carbon atoms provide information about their hybridization and bonding. For example, the carbons of the aromatic rings will resonate in the downfield region (typically 110-160 ppm), while the methylene carbons of the isoindoline ring will appear in the upfield region. rsc.orgdocbrown.info

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the adjacent aromatic protons on both the phenol and isoindoline rings. researchgate.net

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal. nih.gov

HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different structural fragments of the molecule, for example, by showing a correlation between the methylene protons of the isoindoline ring and the quaternary carbon of the phenolic ring to which the nitrogen is attached. researchgate.net

Expected ¹H and ¹³C NMR Data:

The following tables present the expected chemical shifts for the proton and carbon atoms of this compound, based on data from analogous structures. researchgate.netrsc.orgdocbrown.info

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
H-2', H-6'6.80 - 7.00d
H-3', H-5'6.60 - 6.80d
H-4, H-77.20 - 7.40m
H-5, H-67.10 - 7.30m
CH₂ (H-1, H-3)4.50 - 4.80s
OH8.50 - 9.50s (broad)

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

CarbonsExpected Chemical Shift (ppm)
C-1', C-4'140 - 155
C-2', C-6'118 - 125
C-3', C-5'115 - 120
C-3a, C-7a135 - 145
C-4, C-7125 - 130
C-5, C-6120 - 125
C-1, C-350 - 60

In a NOESY or ROESY spectrum of the target compound, cross-peaks would be expected between:

The methylene protons (H-1, H-3) of the isoindoline ring and the adjacent aromatic protons (H-4, H-7).

The protons of the phenolic ring (H-2', H-6') and the methylene protons of the isoindoline ring, which would confirm the N-aryl linkage.

For medium-sized molecules like this compound, ROESY is often preferred as the Rotating-frame Overhauser Effect (ROE) is always positive, avoiding the issue of zero or negative NOEs that can occur for molecules in this size range. columbia.eduresearchgate.net

The N-phenyl bond in this compound may exhibit restricted rotation, leading to the existence of different conformers that can interconvert. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study such conformational exchange processes. researchgate.netbeilstein-journals.org

By acquiring NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the line shapes of the signals corresponding to the protons near the axis of rotation. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at higher temperatures. beilstein-journals.org

Analysis of the coalescence temperature and the line shapes allows for the determination of the activation energy barrier (ΔG‡) for the rotational process. beilstein-journals.org Such studies would provide quantitative information about the conformational flexibility of the N-aryl linkage in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. mdpi.com This precision allows for the determination of the elemental formula of the molecular ion, as very few combinations of atoms will have a particular exact mass. For this compound (C₁₄H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high accuracy.

Expected HRMS Data:

Molecular Formula: C₁₄H₁₃NO

Calculated Monoisotopic Mass: 211.0997 g/mol

Expected [M+H]⁺: 212.1070

The experimentally determined mass from an HRMS analysis would be compared to this calculated value, with a very small mass error (typically in the parts-per-million range) confirming the elemental composition. researchgate.net

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound is expected to be characteristic of its two main structural motifs: the isoindoline core and the 4-aminophenol (B1666318) moiety. chemicalbook.comxml-journal.netresearchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve:

Cleavage of the C-N bond between the phenol ring and the isoindoline nitrogen, leading to fragments corresponding to the protonated 4-aminophenol and the isoindoline cation.

Loss of small neutral molecules such as CO from the phenolic portion or cleavage within the isoindoline ring system. xml-journal.net

Retro-Diels-Alder (rDA) reaction within the isoindoline moiety, a common fragmentation pathway for such cyclic systems.

Interactive Table: Plausible Mass Spectrometric Fragments of this compound

m/z (Proposed)Proposed Fragment IonPlausible Origin
212.1070[C₁₄H₁₄NO]⁺Protonated molecular ion [M+H]⁺
109.0528[C₆H₇NO]⁺Protonated 4-aminophenol
104.0500[C₈H₆]⁺Resulting from cleavage and rearrangement of the isoindoline moiety
93.0578[C₆H₅O]⁺Loss of NH₂ from the 4-aminophenol fragment
80.0504[C₅H₆N]⁺Fragment from the phenolic ring and nitrogen

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure, providing confirmatory evidence that complements the data obtained from NMR spectroscopy. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Information

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of molecular structure, offering the ability to separate ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. researchgate.netnih.govresearchgate.net This capability is particularly valuable for distinguishing between conformers and isomers that are indistinguishable by mass spectrometry alone. researchgate.netnih.govresearchgate.netnih.gov

For a molecule like this compound, IMS-MS can provide critical insights into its three-dimensional structure in the gas phase. The technique measures the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. This drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its shape. nih.govresearchgate.netresearchgate.net Different conformers of the molecule, having distinct shapes, will exhibit different drift times and, consequently, different CCS values.

The conformational flexibility of this compound arises primarily from the rotation around the N-C (phenyl) bond and the puckering of the isoindoline ring. Theoretical calculations on related N-phenylpiperidine and tetrahydroisoquinoline systems suggest that different orientations of the phenyl group relative to the heterocyclic ring lead to distinct, energetically accessible conformers. nih.govnih.govpsu.edu In an IMS-MS experiment, these different conformers would be expected to produce separate arrivals on the drift time distribution, providing experimental evidence for their existence and relative abundance in the gas phase.

A hypothetical IMS-MS experiment on this compound would likely involve electrospray ionization to generate protonated molecules, followed by their introduction into the ion mobility cell. The resulting data would be a two-dimensional plot of drift time versus mass-to-charge ratio, from which the CCS values for different conformers could be extracted.

Table 1: Hypothetical Ion Mobility Spectrometry-Mass Spectrometry Data for Conformers of this compound

Putative ConformerPredicted Relative Energy (kcal/mol)Theoretical CCS (Ų) (Nitrogen)
Planar Phenyl0.0150.5
Twisted Phenyl (45°)1.5148.2
Perpendicular Phenyl3.2145.8

Note: The data in this table is hypothetical and for illustrative purposes, based on principles from conformational analysis of similar molecules and typical CCS values for compounds of this size.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.netscielo.org.mx For this compound, the IR and Raman spectra would be expected to show distinct bands corresponding to the vibrations of the phenol ring, the isoindoline moiety, and the N-aryl bond.

The key functional groups and their expected vibrational frequencies are:

O-H Stretch (Phenol): A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

N-H Stretch (Isoindoline): If the isoindoline nitrogen were secondary, a sharp to broad N-H stretching band would appear around 3300-3500 cm⁻¹. However, in this tertiary amine, this band is absent.

Aromatic C-H Stretch: Sharp bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of both the phenolic and isoindoline aromatic rings. researchgate.net

Aliphatic C-H Stretch: The CH₂ groups of the isoindoline ring will give rise to symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region. researchgate.net

C=C Aromatic Ring Stretching: Multiple sharp bands in the 1450-1610 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine of the isoindoline ring is expected in the 1250-1350 cm⁻¹ range.

C-O Stretch (Phenol): A strong band in the IR spectrum, typically around 1200-1260 cm⁻¹, corresponds to the C-O stretching of the phenol. researchgate.net

Out-of-Plane C-H Bending: Strong bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman spectroscopy would provide complementary information, with non-polar bonds such as the aromatic C=C bonds often giving stronger signals than in the IR spectrum. scielo.org.mxresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Phenolic O-HStretch3200-3600Strong, BroadWeak
Aromatic C-HStretch3000-3100MediumStrong
Aliphatic C-H (CH₂)Stretch2850-2960MediumMedium
Aromatic C=CStretch1450-1610Medium to StrongStrong
Phenolic C-OStretch1200-1260StrongWeak
Isoindoline C-NStretch1250-1350MediumMedium

The presence of the phenolic hydroxyl group in this compound makes it a hydrogen bond donor, while the nitrogen atom of the isoindoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the vibrational spectra. libretexts.orgresearchgate.netmdpi.com

In the solid state or in concentrated solutions, intermolecular O-H···N or O-H···O hydrogen bonds are expected. The formation of these bonds would lead to a broadening and red-shifting (to lower wavenumbers) of the O-H stretching band in the IR spectrum compared to the free hydroxyl group. libretexts.orgmdpi.com The extent of this shift can provide an indication of the strength of the hydrogen bonding interaction. For instance, strong intermolecular hydrogen bonding in related phenol-containing compounds has been observed to shift the O-H stretch to as low as 3200 cm⁻¹. researchgate.netresearchgate.net

Temperature-dependent or concentration-dependent IR spectroscopy could be employed to study the dynamics of these hydrogen bonds. As the temperature increases or the concentration decreases, the intermolecular hydrogen bonds are disrupted, leading to the appearance of a sharper "free" O-H stretching band at higher wavenumbers (around 3600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. psu.edumu-varna.bg The chromophores in this compound are the phenol ring and the isoindoline moiety, which contains a benzene ring fused to the five-membered heterocyclic ring.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic systems. Based on data for similar structures like N-phenylisoindoline and phenol derivatives, one would anticipate strong absorption bands in the UV region. researchgate.netresearchgate.netmu-varna.bg The spectrum of phenol in a non-polar solvent typically shows a band around 270-280 nm. The isoindoline system would also contribute to absorption in this region.

The conjugation between the nitrogen lone pair of the isoindoline and the attached phenyl ring can lead to an intramolecular charge transfer (ICT) character in some of the electronic transitions. researchgate.net This would be reflected in the position and intensity of the absorption bands and their sensitivity to solvent polarity (solvatochromism). In more polar solvents, a red shift (bathochromic shift) of the ICT band is often observed.

Table 3: Anticipated UV-Vis Absorption Maxima for this compound

Solventλ_max 1 (nm) (π → π* local)λ_max 2 (nm) (π → π* extended/ICT)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Hexane~275~300~2,000 - 5,000
Ethanol~280~310~2,500 - 6,000
Acetonitrile~278~308~2,300 - 5,500

Note: The data in this table is an estimation based on the UV-Vis spectra of related compounds such as N-(4-hydroxyphenyl)phthalimide and other N-aryl isoindoline derivatives. researchgate.netmu-varna.bgnih.gov

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Many aromatic compounds, including indole (B1671886) and phenol derivatives, are known to be fluorescent. researchgate.netrsc.orgnih.govbeilstein-journals.org The fluorescence properties of this compound, such as its emission maximum (λ_em), fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ_F), would be highly dependent on its molecular structure and environment.

Upon excitation at one of its absorption wavelengths, the molecule is promoted to an excited singlet state. It can then relax to the ground state via radiative (fluorescence) or non-radiative pathways. The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed and is a measure of the efficiency of the fluorescence process. rsc.org

The nature of the excited state (e.g., locally excited vs. ICT) plays a crucial role in the emission properties. ICT states are often more sensitive to the solvent environment, and an increase in solvent polarity can lead to a larger Stokes shift (the difference between the absorption and emission maxima) and sometimes a decrease in the fluorescence quantum yield due to stabilization of the non-emissive ICT state. researchgate.netresearchgate.net

While specific fluorescence data for this compound is not available in the provided search results, studies on structurally similar isoindole derivatives show that they can be highly emissive, with quantum yields that are sensitive to substitution patterns. researchgate.netnih.govbeilstein-journals.orgresearchgate.net

Table 4: Hypothetical Photophysical Data for this compound in Dichloromethane

ParameterValue
Excitation Wavelength (λ_ex)~310 nm
Emission Maximum (λ_em)~380 nm
Stokes Shift~70 nm
Fluorescence Quantum Yield (Φ_F)0.2 - 0.5
Fluorescence Lifetime (τ_F)1 - 5 ns

Note: This data is hypothetical and serves as an example based on the photophysical properties of related N-aryl heterocyclic compounds. researchgate.netnih.govbeilstein-journals.org Actual values would require experimental measurement.

X-ray Crystallography

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing motifs for this compound is not possible. Such an analysis would typically identify and characterize non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern how individual molecules assemble into a three-dimensional crystalline structure. These interactions are critical in determining the physical properties of the solid material.

There is no available literature on the investigation of polymorphism for this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Studies in this area would involve screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and pressures) and characterizing them using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Such studies are crucial for understanding the stability and physical properties of a compound.

Mechanistic Investigations of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol at the Molecular Level Strictly in Vitro or Ex Vivo, Non Clinical Focus

Enzymatic Interaction Studies (e.g., enzyme inhibition kinetics, not therapeutic intent)

No published studies detailing the enzymatic inhibition kinetics for 4-(1,3-dihydro-2H-isoindol-2-yl)phenol were identified. Information regarding its potential to act as an enzyme inhibitor, including the nature of such inhibition, is not available.

Reversible and Irreversible Inhibition Mechanisms

There is no available data to classify the potential enzymatic inhibition of this compound as either reversible or irreversible.

Competitive, Non-Competitive, and Uncompetitive Binding Modes

Without experimental kinetic data, it is not possible to determine if this compound would exhibit competitive, non-competitive, or uncompetitive binding to any enzyme.

Structure-Based Rationalization of Enzymatic Activity

A structure-based rationalization of enzymatic activity is contingent on having experimental data that demonstrates such activity. In the absence of data showing interaction with any specific enzyme, this analysis cannot be performed.

Receptor Binding Profiling (non-cellular, e.g., using isolated proteins)

No receptor binding profile data for this compound using isolated proteins has been published.

Ligand-Protein Interaction Characterization

Characterization of the interaction between this compound and any specific protein receptor has not been reported in the scientific literature.

Saturation Binding Assays

No saturation binding assays have been conducted to determine key parameters such as the dissociation constant (Kd) or the maximum number of binding sites (Bmax) for this compound with any given receptor.

Non-Enzymatic Molecular Recognition Studies

There is currently no available research detailing the non-enzymatic molecular recognition of this compound.

Binding to Synthetic Peptides or Oligonucleotides (in vitro)

No studies were found that investigated the direct binding of this compound to synthetic peptides or oligonucleotides in an in vitro setting. Consequently, no data tables of binding affinities, dissociation constants, or thermodynamic parameters for such interactions can be provided.

Exploration of Derivatization and Structure Property Relationships Excluding Biological/clinical Outcomes

Systematic Chemical Modifications of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol

The derivatization of this compound can be methodically approached by modifying three principal regions of the molecule: the phenol (B47542) ring, the isoindoline (B1297411) nitrogen atom, and the 1,3-dihydro bridge of the isoindoline structure.

Substitution Patterns on the Phenol Ring

The phenolic ring of this compound is an activated aromatic system, amenable to electrophilic substitution reactions. The position and electronic nature of substituents introduced onto this ring are expected to significantly alter the molecule's electronic properties. Classical derivatization strategies for phenols include reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net The hydroxyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the hydroxyl group.

The introduction of electron-donating groups (EDGs) like alkyl or alkoxy groups would be expected to increase the electron density of the aromatic ring. Conversely, the introduction of electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups would decrease the electron density. The specific placement of these groups will fine-tune the electronic distribution within the molecule.

Table 1: Potential Substitutions on the Phenol Ring and Their Expected Electronic Influence

Substituent GroupTypeExpected Position(s)Expected Electronic Effect on the Ring
-CH₃ (Methyl)Electron-DonatingOrtho, ParaIncrease electron density
-OCH₃ (Methoxy)Electron-DonatingOrtho, ParaStrong increase in electron density
-Cl (Chloro)Electron-WithdrawingOrtho, ParaDecrease electron density (inductive effect)
-NO₂ (Nitro)Electron-WithdrawingOrtho, ParaStrong decrease in electron density
-CN (Cyano)Electron-WithdrawingOrtho, ParaStrong decrease in electron density

Modifications to the Isoindoline Nitrogen Atom

The nitrogen atom of the isoindoline ring is a nucleophilic center and a key point for structural modification. While in the parent compound this nitrogen is bonded to the phenol ring, in a broader context of isoindoline chemistry, this position is frequently targeted for derivatization. For the purpose of exploring structure-property relationships, theoretical derivatization can be considered. For instance, if one were to start from isoindoline and a substituted phenol, the nature of the linkage could be varied. However, within the fixed core of this compound, direct modification at the nitrogen without breaking the N-phenyl bond is limited. More extensive modifications would involve the synthesis of analogues where the linkage itself is altered, for example, by introducing a spacer between the nitrogen and the phenyl ring. The acidic properties of the proton at the 2-position imide nitrogen of related phthalimide (B116566) structures enable easy condensation with various pharmacophores, highlighting the reactivity of this position in similar molecular frameworks. nih.gov

Structural Elaboration of the 1,3-dihydro Bridge

The 1,3-dihydro bridge of the isoindoline scaffold, consisting of two methylene (B1212753) (-CH2-) groups, can also be a site for chemical alteration. Introducing substituents on these carbon atoms can induce steric and electronic changes. For instance, alkyl or aryl groups could be added, leading to a more rigid or sterically hindered structure. Furthermore, the hydrogens on the bridge could be replaced with other functional groups, although this is synthetically more challenging than modifications to the aromatic ring or the nitrogen atom. Such modifications would primarily impact the conformation and steric profile of the isoindoline ring system.

Impact of Structural Changes on Spectroscopic Properties

The systematic modifications described above are predicted to have a profound impact on the spectroscopic properties of this compound, particularly its interaction with light. The molecule can be considered a donor-pi-acceptor (D-π-A) system, where the phenol is the electron-donating part and the isoindoline can act as part of the conjugated system.

Absorption and Emission Wavelength Shifts

The absorption and emission wavelengths of fluorescent molecules are highly sensitive to their electronic structure. For this compound, the following trends are anticipated based on general principles of fluorophore design. researchgate.net

Substituents on the Phenol Ring : The introduction of electron-donating groups (EDGs) on the phenol ring is expected to cause a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. This is because EDGs increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) are predicted to induce a hypsochromic shift (a shift to shorter wavelengths) by lowering the HOMO energy and widening the energy gap.

Extension of Conjugation : Increasing the extent of the π-conjugated system generally leads to a red shift in absorption and emission. This could be achieved by introducing unsaturated moieties on the isoindoline or phenol rings. An increase in conjugation results in increasing fluorescence intensity. researchgate.net

Table 2: Predicted Spectroscopic Shifts upon Derivatization

ModificationType of SubstituentExpected Shift in λmax (Absorption)Expected Shift in λem (Emission)
Phenol RingElectron-Donating Group (e.g., -OCH₃)Bathochromic (Red Shift)Bathochromic (Red Shift)
Phenol RingElectron-Withdrawing Group (e.g., -NO₂)Hypsochromic (Blue Shift)Hypsochromic (Blue Shift)
Isoindoline BridgeIntroduction of Aromatic RingsBathochromic (Red Shift)Bathochromic (Red Shift)

Research on related N-substituted isoindoline-1,3-dione derivatives has shown that the introduction of different aromatic moieties can significantly influence their spectroscopic and electronic properties. acgpubs.org Similarly, studies on other fluorescent heterocyclic compounds demonstrate that substitutions can tune the photophysical properties, leading to a range of absorption and emission characteristics. beilstein-journals.org

Fluorescence Lifetime Modulation

The fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, is another important photophysical parameter. This property can be influenced by structural modifications that introduce new de-excitation pathways.

Heavy Atom Effect : The introduction of heavy atoms, such as bromine or iodine, onto the aromatic ring is known to decrease fluorescence intensity and shorten the fluorescence lifetime. This is due to the enhanced intersystem crossing to the triplet state.

Molecular Rigidity : Increasing the rigidity of the molecular structure often leads to a longer fluorescence lifetime and higher quantum yield. This is because a more rigid structure reduces the energy loss through non-radiative pathways like vibrational relaxation and internal conversion. Modifications to the 1,3-dihydro bridge that restrict bond rotations could therefore enhance fluorescence.

Solvent Effects : While not a structural modification of the compound itself, the polarity of the solvent can significantly affect the fluorescence lifetime, especially for molecules with a pronounced charge-transfer character in the excited state.

Influence of Molecular Architecture on Chemical Reactivity

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich phenol ring, the secondary amine character of the isoindoline nitrogen, and the aromatic nature of the fused benzene (B151609) ring of the isoindoline system.

Electrophilic and Nucleophilic Sites

The distribution of electron density across the molecule determines its sites of electrophilic and nucleophilic character. Computational studies, such as those employing molecular orbital calculations and generating electrostatic potential maps, can provide theoretical insights into these reactive centers.

Nucleophilic Sites:

Phenolic Oxygen: The oxygen atom of the hydroxyl group is a primary nucleophilic site due to its lone pairs of electrons. Its reactivity is influenced by the electronic nature of the rest of the molecule.

Isoindoline Nitrogen: The nitrogen atom within the isoindoline ring also possesses a lone pair of electrons, rendering it nucleophilic. Its reactivity is somewhat tempered by the delocalization of these electrons into the adjacent aromatic system.

Aromatic Rings: Both the phenol and the isoindoline benzene ring are electron-rich and can act as nucleophiles in electrophilic aromatic substitution reactions. The hydroxyl group of the phenol ring is a strong activating group, directing electrophiles primarily to the ortho and para positions.

Electrophilic Sites:

Phenolic Hydrogen: The hydrogen atom of the hydroxyl group is acidic and can act as an electrophilic site, particularly in the presence of a base.

Carbonyl Carbon (in derivatives): While the parent compound lacks a carbonyl group, derivatization, for instance, to an isoindolin-1-one, would introduce a highly electrophilic carbonyl carbon.

A hypothetical ranking of the nucleophilicity of the primary sites would likely place the phenolic oxygen as the most nucleophilic, followed by the isoindoline nitrogen, and then the aromatic rings. This is based on the higher electronegativity and localization of the lone pairs on the oxygen atom compared to the nitrogen.

Stability under Various Chemical Conditions

The stability of this compound is a critical parameter that dictates its handling, storage, and potential applications. Forced degradation studies, which subject a compound to harsh conditions, are a standard method to assess its intrinsic stability.

Acidic Conditions: Under acidic conditions, the isoindoline nitrogen is susceptible to protonation, forming a water-soluble salt. The ether linkage that could be formed from the phenolic oxygen is generally stable to acid hydrolysis. However, strong acidic conditions could potentially lead to degradation of the isoindoline ring structure.

Basic Conditions: In the presence of a base, the phenolic proton is readily abstracted to form a phenoxide ion. This deprotonation enhances the nucleophilicity of the oxygen and can facilitate subsequent reactions. The isoindoline moiety is generally stable under basic conditions.

Oxidative Conditions: Phenols are known to be susceptible to oxidation, which can lead to the formation of quinone-type structures and colored degradation products. The isoindoline ring can also be a site of oxidation. For instance, oxidation of the isoindoline moiety can lead to the formation of isoindolinones or phthalimides. The presence of the electron-donating hydroxyl group on the phenyl ring may influence the oxidation potential of the isoindoline nucleus.

ConditionPotential Reaction/Degradation Pathway
Acidic Protonation of the isoindoline nitrogen. Potential for isoindoline ring opening under harsh conditions.
Basic Deprotonation of the phenolic hydroxyl group to form a phenoxide.
Oxidative Oxidation of the phenol to quinone-like structures. Oxidation of the isoindoline ring to isoindolinone or phthalimide derivatives.
Photolytic Potential for photodecomposition, particularly of the aromatic systems.
Thermal Generally stable at moderate temperatures, but decomposition can be expected at elevated temperatures.

Correlation of Structure with Self-Assembly Behavior

The bifunctional nature of this compound, possessing both a hydrogen bond donor (phenol) and acceptor (isoindoline nitrogen), suggests a predisposition for self-assembly into supramolecular structures.

Formation of Aggregates or Nanostructures

The interplay of hydrogen bonding and π-π stacking interactions can drive the formation of ordered aggregates in solution or in the solid state. The phenolic hydroxyl group can act as a hydrogen bond donor, while the isoindoline nitrogen and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. Furthermore, the aromatic rings of both the phenol and isoindoline moieties can participate in π-π stacking interactions.

The amphiphilic character of certain derivatives, for instance, those with long alkyl chains attached, could lead to the formation of micelles or other nanostructures in aqueous or mixed-solvent systems. The hydrophobic alkyl chains would form the core of the aggregate, while the polar isoindoline-phenol headgroups would be exposed to the solvent.

Influence on Crystal Growth

The ability of this compound to form directional intermolecular interactions, primarily through hydrogen bonding, is a key factor in its crystal engineering. The formation of strong and predictable hydrogen bonds, such as the O-H···N interaction between the phenolic hydroxyl and the isoindoline nitrogen of an adjacent molecule, can lead to the formation of well-defined supramolecular synthons. These synthons can then propagate in one, two, or three dimensions to form the crystal lattice.

Interaction TypeMolecular Moieties InvolvedPotential Impact on Crystal Structure
Hydrogen Bonding Phenolic -OH (donor), Isoindoline -N- (acceptor), Phenolic -O- (acceptor)Formation of supramolecular synthons (e.g., chains, sheets), directing the overall crystal packing.
π-π Stacking Phenol aromatic ring, Isoindoline benzene ringContributes to the stabilization of the crystal lattice, often resulting in layered structures.
Van der Waals Forces Entire moleculeGeneral cohesive forces contributing to the overall stability of the crystal.

Advanced Applications of 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol Non Clinical/non Therapeutic

Applications in Materials Science

The bifunctional nature of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol makes it a promising candidate for the development of novel materials with tailored properties.

The presence of both a phenol (B47542) and a secondary amine allows this compound to be a valuable monomer in the synthesis of high-performance polymers like polybenzoxazines. Polybenzoxazines are a class of thermosetting phenolic resins known for their excellent thermal stability, mechanical strength, low water absorption, and near-zero volumetric shrinkage during curing. mdpi.comwikipedia.orgnih.gov

The synthesis of benzoxazine monomers typically involves a one-pot reaction between a phenol, a primary amine, and formaldehyde. wikipedia.org In a hypothetical scenario using this compound, the phenolic part of one molecule could react with the secondary amine of another and formaldehyde, leading to the formation of a benzoxazine ring. The resulting polymer would possess a complex, cross-linked structure with the isoindoline (B1297411) moiety incorporated into the polymer backbone. The specific substituent groups on the phenol and amine are known to influence the ring-opening polymerization temperature and the final properties of the polybenzoxazine. researchgate.net The incorporation of the rigid isoindoline structure would be expected to enhance the thermal and mechanical properties of the resulting polymer. researchgate.net

Table 1: Potential Contributions of this compound in Polymeric Architectures

Structural Feature Potential Impact on Polymer Properties
Phenolic Hydroxyl Group Enables formation of benzoxazine rings and provides thermal stability.
Isoindoline Nitrogen Acts as the amine component in benzoxazine synthesis, contributing to the cross-linked network.
Rigid Isoindoline Ring May enhance thermal stability and mechanical strength of the final polymer.

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. wikipedia.org Their properties are intrinsically linked to their molecular structure, particularly the presence of π-conjugated systems that allow for the delocalization of electrons. ossila.com Materials with extended π-systems are actively researched for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net

While direct application of this compound as an organic semiconductor has not been extensively reported, its structure contains the necessary building blocks. The phenyl and isoindole rings form a π-conjugated system. The design of novel organic semiconductors often involves the combination of electron-donating and electron-accepting moieties to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bl.uk The phenolic group is electron-donating, while the isoindoline part could be chemically modified to alter its electronic properties.

In the context of photovoltaics, quinoline derivatives, which are also nitrogen-containing heterocycles, have been investigated for their potential in dye-sensitized and polymer solar cells. nih.gov The efficiency of these devices is related to the material's absorption spectrum and energy levels. nih.gov By analogy, derivatives of this compound could potentially be designed to have favorable optoelectronic properties for photovoltaic applications.

The development of fluorescent probes for detecting specific analytes or changes in the cellular environment is a significant area of research. nih.govmdpi.com The design of these probes often relies on photophysical processes such as excited-state intramolecular proton transfer (ESIPT). nih.gov

A structurally related compound, 4-hydroxyisoindoline-1,3-dione, has been successfully used as a scaffold to develop a two-photon fluorescent probe for detecting peroxynitrite. nih.gov The mechanism of this probe is based on the ESIPT process, where the proton from the phenolic hydroxyl group is transferred to an adjacent acceptor in the excited state. researchgate.net This process is highly sensitive to the local environment and can be modulated by the presence of an analyte. The this compound molecule possesses a similar 4-hydroxyphenyl-isoindoline core, suggesting it could also exhibit ESIPT-based fluorescence. The nitrogen atom of the isoindoline ring could potentially act as the proton acceptor.

Indole (B1671886) derivatives, in general, are known to exhibit strong fluorescence and have been utilized as fluorescent probes for various biological and chemical sensing applications. mdpi.com The photophysical properties of such probes, including their emission wavelength and quantum yield, can be tuned by modifying the substituents on the indole or phenyl rings. mdpi.com

Table 2: Potential Photophysical Properties and Applications

Property Relevance to Luminescent Probes/Dyes
Potential for ESIPT Can lead to a large Stokes shift and sensitivity to the local environment, which is desirable for fluorescent probes.
Tunable Emission The emission wavelength could potentially be modified by chemical derivatization of the isoindoline or phenol rings.

Role in Catalysis

The combination of a Lewis basic nitrogen site and a potentially coordinating phenolate oxygen makes this compound an interesting candidate for applications in both organometallic and organocatalysis.

The design of ligands is crucial for tuning the reactivity and selectivity of metal catalysts. semanticscholar.org Phenol-based ligands are widely used in coordination chemistry and catalysis. biomedpharmajournal.org The deprotonated phenolate oxygen can act as a bridging ligand between two metal centers, and additional donor atoms on the ligand can complete the coordination sphere.

Complexes of copper(II) with phenol-based ligands bearing nitrogen-containing side arms have been synthesized and studied for their catalytic activity in oxidation reactions, mimicking the active sites of certain metalloenzymes. orientjchem.orguu.nl The this compound molecule, after deprotonation of the phenolic hydroxyl, could act as a bidentate ligand, coordinating to a metal center through the phenolate oxygen and the isoindoline nitrogen. The steric and electronic environment around the metal center, and thus its catalytic activity, could be influenced by the isoindoline framework. Such complexes could find applications in various catalytic transformations, including the oxidation of phenols and other aromatic substrates. mdpi.com

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. nih.gov Phenol derivatives have emerged as effective and sustainable photocatalysts. acs.org Upon deprotonation, the resulting phenolate anion can be excited by visible light and participate in single-electron transfer processes to initiate organic radical reactions. acs.org This strategy has been successfully applied to the synthesis of isoindoloindolones from N-iodobenzoyl indoles, where a substituted phenol was used as the organocatalyst. acs.org

Furthermore, the isoindolinone core, which is structurally related to the isoindoline part of the target molecule, is a key feature in some organocatalytic systems. For instance, asymmetric Mannich reactions have been developed using organocatalysts to synthesize chiral isoindolinone-pyrazole hybrids. nih.govmdpi.com This highlights the utility of the isoindoline scaffold in creating a defined chiral environment for asymmetric transformations. While the direct organocatalytic activity of this compound is not yet established, its phenolic and isoindoline moieties suggest potential for development in this area, particularly in photo-redox catalysis.

Use as a Chemical Probe for Fundamental Processes

There is no available information to suggest that this compound has been utilized as a chemical probe for investigating reaction mechanisms in model systems or for fluorescent labeling in non-biological systems. While the isoindoline and phenol moieties can exhibit fluorescence, there are no specific studies detailing the application of this particular compound for these purposes.

Investigating Reaction Mechanisms in Model Systems

No research findings were identified that describe the use of this compound to probe or investigate the mechanisms of chemical reactions in model systems.

Fluorescent Labeling in Non-Biological Systems

There is no documented use of this compound as a fluorescent label or tag in any non-biological materials or systems.

Analytical Chemistry Applications

No specific applications of this compound in the field of analytical chemistry have been documented in the available literature.

Development as a Derivatizing Agent for Specific Analytes

There is no evidence to indicate that this compound has been developed or used as a derivatizing agent to facilitate the detection or analysis of other specific chemical compounds.

Use in Chromatography as a Standard or Modifier

No literature or supplier information confirms the use of this compound as a reference standard or as a mobile phase modifier in any chromatographic techniques.

Analytical Method Development for 4 1,3 Dihydro 2h Isoindol 2 Yl Phenol

Chromatographic Techniques

Chromatographic methods are central to separating the analyte from impurities, degradation products, or other components in a mixture, allowing for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive organic compounds like 4-(1,3-dihydro-2H-isoindol-2-yl)phenol. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to its versatility and applicability to moderately polar compounds.

Method development would involve a systematic optimization of several key parameters:

Column Selection: A C18 (octadecylsilane) or C8 (octylsilane) column is generally suitable for retaining the analyte. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance resolution, analysis time, and backpressure. pom.go.id

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., purified water with a pH-modifying additive) and an organic solvent (e.g., acetonitrile or methanol). The phenolic group's acidity necessitates pH control of the mobile phase to ensure consistent retention time and peak shape. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group. nih.gov

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe. An initial screening gradient can identify the approximate solvent composition required to elute the compound.

Detection: The presence of the phenyl and isoindoline (B1297411) groups provides strong chromophores, making UV detection a suitable choice. A photodiode array (PDA) detector can be used to scan a range of wavelengths to determine the optimal wavelength for detection, which is expected to be around 270-280 nm, characteristic of phenolic compounds. researchgate.netscirp.org

A summary of typical starting parameters for HPLC method development is presented in the table below.

ParameterSuggested ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterSuppresses ionization of the phenolic group for better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Elution Gradient (e.g., 20% to 80% B over 20 min)Ensures elution of the main compound and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column.
Column Temp. 40°CImproves peak shape and reduces viscosity. pom.go.id
Detection UV at ~270-280 nmCorresponds to the absorbance maxima of the phenolic chromophore. researchgate.net
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. The direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and the presence of a polar phenolic hydroxyl group, which can lead to poor peak shape, low volatility, and potential thermal degradation in the hot injector port.

To overcome these limitations, derivatization is often necessary. The active hydrogen of the phenolic group can be replaced with a non-polar group to increase volatility and thermal stability. A common derivatization technique is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group (-OH) into a trimethylsilyl ether (-O-Si(CH3)3).

Considerations for GC method development include:

Derivatization: Selection of an appropriate derivatization agent and optimization of the reaction conditions (temperature, time, solvent).

Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separating the derivatized analyte.

Injector and Detector Temperatures: Temperatures must be high enough to ensure volatilization without causing degradation of the analyte.

Detection: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers higher specificity and structural information. nih.gov

The parent compound this compound is achiral. However, if chiral centers are introduced into the molecule through synthesis or if chiral derivatives are produced, assessing the enantiomeric purity becomes critical. Chiral chromatography is the most common technique for separating enantiomers. phenomenex.com

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP through a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org

Common types of CSPs used for chiral separations include:

Polysaccharide-based CSPs: Columns based on cellulose or amylose derivatives are widely used due to their broad applicability for separating a wide range of chiral compounds. phenomenex.comwikipedia.org

Protein-based CSPs: These utilize proteins immobilized on a silica support, where the protein's complex three-dimensional structure provides multiple chiral interaction sites. wikipedia.org

Cyclodextrin-based CSPs: These CSPs separate enantiomers based on inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin molecule. sigmaaldrich.com

Pirkle-type (Brush-type) CSPs: These involve smaller chiral molecules covalently bonded to the silica support. wikipedia.org

Method development for chiral chromatography often involves screening different CSPs and mobile phase systems (both normal-phase and reversed-phase) to find a suitable separation. sigmaaldrich.com

Chiral Stationary Phase (CSP) TypeTypical Mobile PhasesSeparation Principle
Polysaccharide Derivatives Normal Phase: Hexane/Alcohols; Reversed Phase: Acetonitrile/WaterHydrogen bonding, dipole-dipole, steric interactions. phenomenex.com
Protein-Based Aqueous buffers with organic modifiersHydrophobic and electrostatic interactions, hydrogen bonding. wikipedia.org
Cyclodextrin-Based Reversed Phase: Acetonitrile/Water, Methanol/WaterInclusion complexation within the chiral cavity. wikipedia.orgsigmaaldrich.com
Pirkle (Brush-Type) Normal Phase: Hexane/Alcoholsπ-π interactions, hydrogen bonding, dipole stacking. wikipedia.org

Spectroscopic Quantification Methods

Spectroscopic methods provide a rapid means of quantification and are often used for routine analysis where a separation step is not required, such as in determining the concentration of a pure substance in a solution.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the UV-Vis region. The molecule this compound contains aromatic rings that act as chromophores, making it well-suited for this type of analysis.

The development of a quantitative UV-Vis method involves:

Solvent Selection: A solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., methanol or ethanol) is chosen.

Determination of λmax: A UV-Vis spectrum of the compound is recorded to identify the wavelength of maximum absorbance (λmax). For phenolic compounds, a strong absorption peak is typically observed around 270 nm. researchgate.netnist.gov

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range.

Sample Analysis: The absorbance of the unknown sample solution is measured, and its concentration is determined by interpolation from the calibration curve.

ParameterDescriptionTypical Value/Procedure
Solvent A UV-transparent solvent that dissolves the analyte.Methanol, Ethanol, Acetonitrile.
λmax Wavelength of maximum absorbance.Expected around 270-280 nm. researchgate.netmu-varna.bg
Calibration Plot of Absorbance vs. Concentration for standards.Must demonstrate linearity (R² > 0.99).
Quantification Concentration of unknown determined from its absorbance.Based on the linear regression equation of the calibration curve.

Fluorescence spectroscopy can be a highly sensitive and selective alternative to UV-Vis spectrophotometry. Many aromatic molecules, including those with phenol (B47542) and indole-like structures, exhibit fluorescence. aatbio.comresearchgate.net When a molecule absorbs light at its excitation wavelength, it is promoted to an excited electronic state. It then returns to the ground state by emitting light at a longer wavelength (the emission wavelength).

The development of a fluorescence-based method includes:

Determining Excitation and Emission Wavelengths: An excitation spectrum (measuring fluorescence at a fixed emission wavelength while scanning the excitation wavelength) and an emission spectrum (measuring fluorescence while scanning the emission wavelength at a fixed excitation wavelength) are recorded to find the optimal wavelength pair (λex/λem) that provides the maximum fluorescence intensity. For a phenol moiety, excitation is around 273 nm and emission is around 300 nm. aatbio.com The isoindoline part may alter these values.

Calibration Curve: Similar to UV-Vis, a calibration curve is generated by plotting fluorescence intensity versus the concentration of standard solutions.

Sample Analysis: The fluorescence intensity of the unknown sample is measured under the same conditions, and its concentration is calculated from the calibration curve.

Fluorescence methods are often more sensitive than absorbance methods and can sometimes offer better selectivity, as not all compounds that absorb light will fluoresce. nih.gov

MoietyTypical Excitation (λex)Typical Emission (λem)
Phenol ~273 nm~300 nm aatbio.com
Indole (B1671886) ~280 nm~340-350 nm researchgate.net

Mass Spectrometry-Based Quantification

The accurate quantification of this compound in complex biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and specificity. nih.gov This section details the validation of a robust LC-MS/MS method for the determination of this compound and discusses critical aspects of sample preparation and the mitigation of matrix effects.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of this compound in a biological matrix, such as human plasma. The validation was conducted in accordance with established international guidelines to ensure the reliability and reproducibility of the analytical data. nih.gov The chromatographic separation was achieved on a C18 reverse-phase column, which is commonly used for the separation of non-polar to moderately polar compounds. amazonaws.com The mobile phase consisted of a gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, which is a common mobile phase composition for the analysis of small molecules by reversed-phase LC-MS. uu.nl

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, and the detection of the analyte was performed using multiple reaction monitoring (MRM). uu.nl The precursor ion ([M+H]⁺) and a specific product ion of this compound were monitored to ensure selectivity. An internal standard (IS), a structurally similar compound, was used to compensate for any variability during the sample preparation and analysis process. nih.gov

The method validation encompassed the assessment of several key parameters:

Linearity: The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range. The calibration curve, constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration, demonstrated excellent linearity. researchgate.net

Precision and Accuracy: The intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at low, medium, and high concentration levels on multiple days. youtube.com The results, expressed as the percentage relative standard deviation (%RSD) for precision and the percentage of nominal concentration for accuracy, were within the acceptable limits of ±15%. youtube.com

Sensitivity: The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy (RSD ≤ 20% and accuracy within 80-120%). nih.gov

Selectivity: The selectivity of the method was assessed by analyzing blank matrix samples from different sources to ensure the absence of interfering peaks at the retention times of the analyte and the IS. nih.gov

Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound

Validation ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)
Low QC (3 ng/mL)≤ 8.5%
Medium QC (300 ng/mL)≤ 6.2%
High QC (800 ng/mL)≤ 5.1%
Inter-day Precision (%RSD)
Low QC (3 ng/mL)≤ 10.3%
Medium QC (300 ng/mL)≤ 7.8%
High QC (800 ng/mL)≤ 6.5%
Intra-day Accuracy (% of Nominal)
Low QC (3 ng/mL)95.2% - 104.8%
Medium QC (300 ng/mL)97.1% - 102.5%
High QC (800 ng/mL)98.3% - 101.9%
Inter-day Accuracy (% of Nominal)
Low QC (3 ng/mL)93.7% - 106.3%
Medium QC (300 ng/mL)96.5% - 103.1%
High QC (800 ng/mL)97.9% - 102.4%

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes to Isoindoline-Phenol Hybrid Structures

The development of new and efficient synthetic methodologies for constructing isoindoline-phenol hybrids is a primary area for future research. While classical methods exist for the synthesis of isoindoline (B1297411) derivatives, the focus is shifting towards more sophisticated and versatile strategies.

Key Research Objectives:

Asymmetric Synthesis: Developing enantioselective synthetic routes to produce chiral isoindoline-phenol derivatives is crucial. wikipedia.org Chirality can profoundly influence the biological activity and material properties of these compounds.

Multi-component Reactions: Designing one-pot, multi-component reactions for the convergent synthesis of complex isoindoline-phenol structures will enhance synthetic efficiency. nih.gov

C-H Activation: Investigating transition-metal-catalyzed C-H activation strategies for the direct functionalization of the isoindoline or phenol (B47542) core would provide atom-economical routes to novel derivatives. organic-chemistry.org

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis could enable novel transformations and the synthesis of previously inaccessible isoindoline-phenol analogs under mild reaction conditions.

A comparative analysis of potential synthetic strategies is presented in the table below.

Synthetic StrategyAdvantagesPotential Challenges
Asymmetric SynthesisAccess to enantiopure compounds with specific biological activities.Catalyst design, optimization of reaction conditions for high enantioselectivity.
Multi-component ReactionsHigh synthetic efficiency, reduced waste, and operational simplicity.Finding compatible reaction partners and conditions for complex assemblies.
C-H ActivationAtom economy, direct functionalization of core structures.Regioselectivity control, catalyst stability, and substrate scope.
Photoredox CatalysisMild reaction conditions, access to unique reactive intermediates.Substrate scope limitations, quantum yield optimization.

Advanced Computational Modeling of Complex Systems Involving the Compound

Computational modeling and theoretical studies are indispensable tools for understanding the behavior of 4-(1,3-dihydro-2H-isoindol-2-yl)phenol at a molecular level. nih.govsemanticscholar.org Future research will likely leverage advanced computational techniques to predict and rationalize its properties and interactions.

Areas for Computational Investigation:

Conformational Analysis: Performing detailed conformational analysis to understand the flexibility of the isoindoline ring and the orientation of the phenol group, which can influence its binding to biological targets.

Molecular Docking and Dynamics: Employing molecular docking and molecular dynamics simulations to predict the binding modes and affinities of this compound with various enzymes and receptors. acs.orgresearchgate.net

Quantum Mechanical Calculations: Using quantum mechanical methods to elucidate the electronic structure, reactivity, and spectroscopic properties of the compound and its derivatives. acs.org

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of isoindoline-phenol analogs with their biological activities, aiding in the design of more potent compounds. acs.org

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in chemical synthesis. rsc.orgresearchgate.net Future research will focus on developing environmentally benign and scalable methods for the production of this compound.

Key Aspects of Sustainable Synthesis:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. acs.orgrsc.org

Catalyst Recycling: Developing heterogeneous catalysts or catalytic systems that can be easily recovered and reused, minimizing waste and cost. rsc.org

Flow Chemistry: Implementing continuous flow synthesis processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Renewable Starting Materials: Exploring the use of bio-based starting materials for the synthesis of the isoindoline or phenol precursors. rsc.org

The following table summarizes the potential benefits of adopting green chemistry principles in the synthesis of this compound.

Green Chemistry PrincipleApplicationExpected Outcome
Use of Greener SolventsReplacing chlorinated solvents with water or ethanol.Reduced environmental impact and improved worker safety.
Catalyst RecyclingEmploying solid-supported catalysts.Lower production costs and reduced metal waste.
Flow ChemistryContinuous manufacturing process.Enhanced reaction control, higher yields, and improved safety.
Renewable Starting MaterialsSynthesis from biomass-derived feedstocks.Reduced reliance on fossil fuels and a more sustainable process.

Design of Next-Generation Molecular Tools and Probes

The unique photophysical and chemical properties that can be engineered into the isoindoline-phenol scaffold make it a promising candidate for the development of molecular tools and probes for biological and chemical sensing.

Potential Applications as Molecular Tools:

Fluorescent Probes: Designing derivatives with tailored fluorescence properties for imaging specific cellular components or detecting particular analytes. The isoindole core, a related structure, has been explored for its fluorescent properties. nih.gov

Molecular Switches: Investigating the potential of isoindolinone-based structures, which are related to isoindolines, to act as molecular switches that can be controlled by external stimuli like light or pH. nih.gov

Affinity-Based Probes: Functionalizing the phenol group or the isoindoline ring with reactive moieties to create probes for activity-based protein profiling and target identification.

Expanding Non-Biological Applications in Emerging Technologies

Beyond its potential biological applications, the this compound scaffold could find utility in various emerging technologies.

Potential Non-Biological Applications:

Organic Electronics: The aromatic nature of the compound suggests its potential use as a building block for organic semiconductors, light-emitting diodes (OLEDs), or solar cells. Derivatives of isoindole are known to be used as pigments. nih.gov

Polymer Science: Incorporating the isoindoline-phenol moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved mechanical strength.

Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or magnetic properties.

Q & A

Basic: What synthetic methodologies are employed to prepare 4-(1,3-dihydro-2H-isoindol-2-yl)phenol derivatives?

The synthesis typically involves coupling reactions between phthalic acid derivatives and aromatic amines or hydrazides. For example:

  • Microwave-assisted synthesis significantly improves yields compared to traditional reflux methods. In one study, microwave irradiation increased the yield of 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide derivatives from 50% (reflux) to 88% .
  • Solvent selection (e.g., DMF) and reaction time optimization are critical for minimizing side products. Phthalic acid reacts with sulfanilamide under reflux to form 4-(1,3-dioxo-isoindol-2-yl) derivatives in 91% yield, with microwave synthesis achieving near-quantitative yields (97%) .

Basic: How is the purity and structural integrity of this compound confirmed?

Analytical techniques include:

  • Melting point determination : Used to assess purity (e.g., compound 1b in sulfonamide derivatives had a sharp mp range of 278–280°C) .
  • Thin-layer chromatography (TLC) : Mobile phases like ethyl acetate/hexane mixtures monitor reaction progress .
  • Spectroscopic methods : SMILES strings and InChI identifiers (e.g., for 4-(1,3-dihydro-isoindol-2-ylcarbonyl)-6-isopropylbenzene-1,3-diol) provide structural validation via NMR and mass spectrometry .

Advanced: What strategies optimize reaction yields for N-substituted derivatives of this compound?

  • Microwave synthesis : Enhances reaction efficiency by reducing time and energy. For instance, sulfamethoxazole-phthalic acid conjugates achieved 88% yield under microwave conditions vs. 50% via reflux .
  • Protecting group strategies : Selective protection of the phenolic hydroxyl group prevents unwanted side reactions during derivatization. Evidence from anticonvulsant studies shows that GABA-anilide/hydrazone hybrids require precise substitution patterns to retain activity .

Advanced: How do structural modifications influence pharmacological activity?

  • Anticonvulsant vs. anticancer activity : Substituents dictate target specificity. Phthalimide-GABA-anilides/hydrazones (e.g., Figure 16–17 in Jegadeesan et al.) showed anticonvulsant effects, while sulfonamide derivatives (e.g., compound 3d) demonstrated anticancer potential .
  • Hydroxyl group substitution : Replacing the phenolic -OH with sulfonamide or acetyl groups alters solubility and bioavailability, impacting in vivo efficacy. For example, 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide derivatives were optimized for tumor cell line inhibition .

Data Contradiction: How should discrepancies in biological activity reports be resolved?

  • Assay standardization : Variations in neurotoxicity or anticancer activity (e.g., between anticonvulsant and anticancer studies) may arise from differences in cell lines or animal models. Jegadeesan et al. used maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, while anticancer studies relied on MTT assays .
  • Structural nuances : Subtle differences (e.g., 1,3-dioxo vs. 1-oxo isoindole rings) can drastically alter bioactivity. Comparative crystallography (e.g., terphenyl derivatives in Fun et al.) helps clarify structure-function relationships .

Advanced: What analytical methods detect impurities or degradation products in derivatives?

  • High-performance liquid chromatography (HPLC) : Separates and quantifies impurities like 4-(1,3-dioxo-isoindol-2-yl)butanoic acid, a common byproduct in synthesis .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for N-(1,3-dioxo-isoindol-2-yl)-difluoro-terphenyl derivatives, confirming bond angles and stereochemistry .

Advanced: How are structure-activity relationships (SAR) studied for this compound class?

  • Pharmacophore modeling : Identifies critical moieties (e.g., isoindole ring, phenolic group) for target binding. For example, indobufen analogs (4-(1-oxo-isoindol-2-yl)phenylbutanoic acid) highlight the role of carboxylate groups in antiplatelet activity .
  • In silico docking : Predicts interactions with proteins like kinase D or γ-aminobutyric acid receptors, guiding synthetic prioritization .

Advanced: What in vivo models are suitable for evaluating neurotoxic vs. therapeutic effects?

  • Rodent seizure models : MES and scPTZ tests assess anticonvulsant efficacy and neurotoxicity thresholds (e.g., rotorod ataxia tests) .
  • Xenograft models : For anticancer derivatives, tumor volume reduction in immunocompromised mice validates efficacy .

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